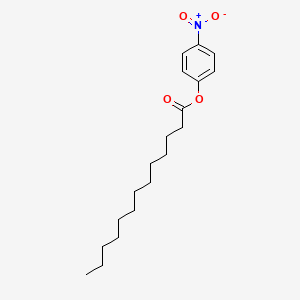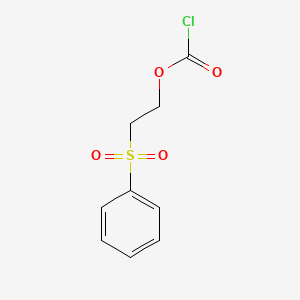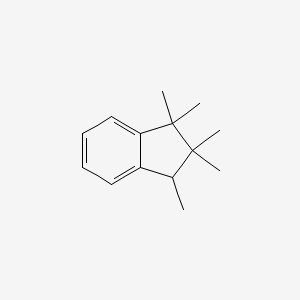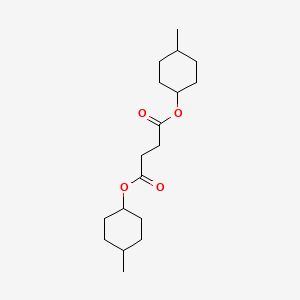![molecular formula C9H12N4S B14441238 1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole CAS No. 77148-56-2](/img/structure/B14441238.png)
1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole can be achieved through several methods. One common approach involves the acid-catalyzed methylation of imidazole using methanol. Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine . These methods provide efficient routes to produce the compound with high yields.
Analyse Des Réactions Chimiques
1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme interactions and protein-ligand binding. In medicine, it has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties. Additionally, it is used in the industry for the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole can be compared with other imidazole derivatives such as 1-Methylimidazole and 4,5-Diphenyl-1H-imidazole. While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties.
Propriétés
Numéro CAS |
77148-56-2 |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
1-methyl-2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]imidazole |
InChI |
InChI=1S/C9H12N4S/c1-7-8(12-6-11-7)5-14-9-10-3-4-13(9)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Clé InChI |
SPWTVRQFXRQKDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSC2=NC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


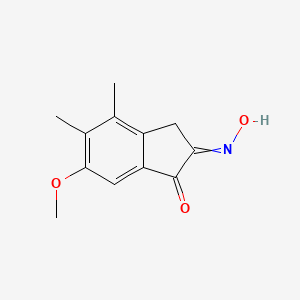

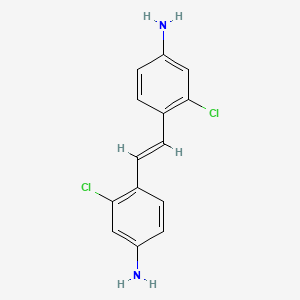
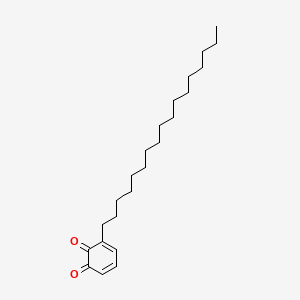
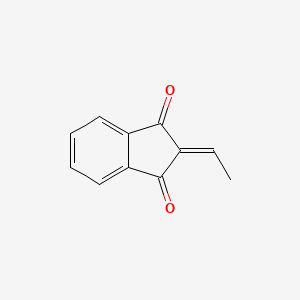

![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
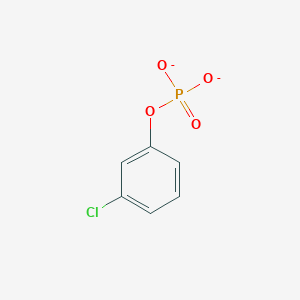
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
